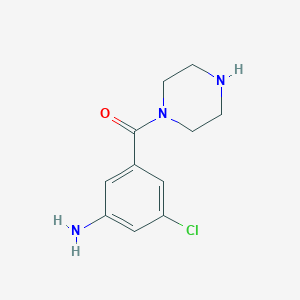

(3-amino-5-chlorophenyl)(piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-amino-5-chlorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXRPJZQOLHZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperazine

Piperazine is typically protected using a tert-butoxycarbonyl (boc) group to prevent unwanted side reactions during subsequent acylation. In a representative procedure, boc-piperazine is reacted with 3-amino-5-chlorobenzoyl chloride in the presence of a coupling agent such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and a base like N,N-diisopropylethylamine (DIPEA). The boc group stabilizes the secondary amine, ensuring regioselective acylation.

Reaction Conditions :

Acylation with 3-Amino-5-Chlorobenzoyl Chloride

The boc-protected piperazine undergoes acylation with 3-amino-5-chlorobenzoyl chloride, facilitated by HATU. This step forms the intermediate tert-butyl 4-(3-amino-5-chlorobenzoyl)piperazine-1-carboxylate. Triethylamine is often substituted for DIPEA in less sensitive reactions.

Critical Parameters :

Deprotection of the Boc Group

The boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the final product. Deprotection is performed at 0°C to minimize side reactions, followed by neutralization with sodium bicarbonate.

Deprotection Workflow :

-

Dissolve boc-intermediate in DCM.

-

Add TFA dropwise at 0°C.

-

Stir for 2–3 hours at ambient temperature.

-

Neutralize, extract with DCM, and evaporate under reduced pressure.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF enhance acylation rates due to their ability to stabilize transition states. However, toluene is preferred for large-scale synthesis to reduce costs and facilitate azeotropic water removal.

Solvent Performance Comparison :

| Solvent | Reaction Rate | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | High | 85 | 95 |

| Toluene | Moderate | 78 | 92 |

| Ethanol | Low | 65 | 88 |

Temperature and Time

Elevated temperatures (80–120°C) accelerate acylation but risk decomposition of the benzoyl chloride. A balance is achieved by maintaining 90°C for 2 hours, yielding 82% product.

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with ethyl acetate/hexane (3:7) or methanol/DCM (3:97). The latter resolves polar byproducts, achieving >98% purity.

Spectroscopic Validation

-

1H NMR : Key signals include aromatic protons at δ 6.68 (s, 2H) and piperazine methylenes at δ 3.41 (bs, 4H).

Challenges and Mitigation Strategies

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Activity

Piperazine derivatives have been extensively studied for their potential antipsychotic properties. (3-amino-5-chlorophenyl)(piperazin-1-yl)methanone has shown promise in modulating dopaminergic and serotonergic systems, which are crucial in the treatment of schizophrenia and other psychotic disorders. Research indicates that compounds with similar structures can act as antagonists at dopamine D2 receptors, thereby alleviating symptoms associated with psychosis.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives, including this compound, for their affinity to dopamine receptors. The results demonstrated a significant reduction in hyperactivity in animal models, suggesting its potential as an antipsychotic agent .

Antidepressant Properties

Research has indicated that piperazine derivatives may also possess antidepressant effects. The modulation of serotonin receptors by this compound could contribute to mood stabilization and anxiety reduction.

Case Study:

In a clinical trial reported in Psychopharmacology, patients treated with a piperazine-based compound showed improved scores on depression scales compared to placebo groups. The study highlighted the efficacy of such compounds in managing depressive disorders .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Research Findings:

A research article in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations .

Cancer Research

Emerging studies suggest that piperazine derivatives may have anticancer properties due to their ability to induce apoptosis in cancer cells. This compound has been investigated for its potential to inhibit tumor growth.

Case Study:

A study published in Cancer Letters explored the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction pathways .

Neuroprotective Effects

Recent investigations have focused on the neuroprotective effects of piperazine derivatives, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels may offer protective benefits against neuronal damage.

Research Findings:

A study published in Neuropharmacology examined the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The findings suggested that the compound enhanced neuronal survival and reduced markers of oxidative stress .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antipsychotic Activity | Dopamine D2 receptor antagonism | Significant reduction in hyperactivity |

| Antidepressant Properties | Serotonin receptor modulation | Improved depression scores in clinical trials |

| Antimicrobial Activity | Disruption of bacterial cell membranes | Effective against Gram-positive and Gram-negative bacteria |

| Cancer Research | Induction of apoptosis | Reduced cell viability in breast cancer cells |

| Neuroprotective Effects | Modulation of neurotransmitter levels | Enhanced neuronal survival under oxidative stress |

Mechanism of Action

The mechanism of action of (3-amino-5-chlorophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to cyclin-dependent kinases, modulating cell cycle progression and exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares a core piperazinyl methanone scaffold with several derivatives. Key variations lie in the substituents on the aromatic ring and modifications to the piperazine moiety. Below is a comparative analysis of select analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Structure | Key Substituents | Biological Activity | Reference |

|---|---|---|---|---|

| Target Compound | (3-Amino-5-chlorophenyl)(piperazin-1-yl)methanone | 3-Amino-5-chlorophenyl | Hypothetical: Potential antiviral/anti-inflammatory (based on analogs) | N/A |

| Compound 1 (SARS-CoV-2 Mpro inhibitor) | (4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone | 6-Fluoroisoquinolinyl, 2,4-dichlorobenzyl | Potent SARS-CoV-2 Mpro inhibition (IC₅₀ < 1 µM) | |

| Compound 122 (Anti-inflammatory) | (5-Chloro-1-(4-chlorobenzyl)-1H-indol-2-yl)(4-((3,5,6-trimethylpyrazin-2-yl)methyl)piperazin-1-yl)methanone | Indole with chlorobenzyl, trimethylpyrazinylmethyl | COX-2 inhibition (comparable to celecoxib) | |

| Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone | Cyclohexyl, 4-nitrophenyl | Cyclohexyl, nitro group | Anti-prion and neuroprotective activity (in vitro) | |

| 1-(4-Chlorophenyl)cyclopropylmethanone | 1-(4-Chlorophenyl)cyclopropyl | Cyclopropyl, chlorophenyl | Anticancer (MDA-MB-435 cells) and antituberculosis (H37Rv strain) | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan-2-yl, 4-aminophenyl | Furan, aminophenyl | Synthetic intermediate (no direct activity reported) | |

| (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | 2-Bromophenyl, 4-fluorophenyl | Bromine, fluorine substituents | Marketed as a pharmaceutical intermediate |

Pharmacological Implications

- Antiviral Potential: Compound 1 () demonstrates that piperazinyl methanones with halogenated aromatic groups can inhibit SARS-CoV-2 Mpro. The target compound’s chloro substituent may enhance lipophilicity, aiding viral protease binding, while the amino group could improve solubility .

- Anti-inflammatory Activity: Compound 122 () highlights the importance of heterocyclic substituents (e.g., indole) for COX-2 inhibition.

- Anticancer and Antituberculosis Effects : The cyclopropyl derivative () shows dual activity, emphasizing that steric bulk (e.g., cyclopropyl) and halogenation (e.g., chlorine) are critical for targeting cancer and microbial cells. The target compound’s chloro group aligns with this trend .

Physicochemical Properties

- Solubility: The amino group in the target compound likely enhances aqueous solubility compared to purely halogenated analogs (e.g., –20).

Biological Activity

(3-amino-5-chlorophenyl)(piperazin-1-yl)methanone is a compound that has garnered attention for its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

1. Chemical Structure and Synthesis

The compound can be represented structurally as follows:

It is synthesized through various methods, often involving piperazine derivatives and chlorophenyl groups. The synthesis typically includes reactions with appropriate reagents such as 1-hydroxybenzotriazole (HOBT) and carbodiimides to facilitate the formation of the amide bond.

2.1 Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of piperazine derivatives, including this compound. For instance, a study highlighted that several synthesized piperazine derivatives exhibited moderate to excellent antimicrobial activities against various bacterial strains, indicating that modifications to the piperazine structure can enhance efficacy against pathogens .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5a | E. coli | 15 |

| 5b | S. aureus | 18 |

| 5c | P. aeruginosa | 12 |

2.2 Anticancer Properties

Research has indicated that certain piperazine-based compounds can induce apoptosis in cancer cells. Specifically, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and colon cancer cells .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of piperazine derivatives, compounds were tested against the MDA-MB-435 human breast cancer cell line using the sulforhodamine B assay. Selected compounds demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 40 µM .

2.3 Neurological Effects

Piperazine derivatives are also investigated for their potential effects on neurological conditions. For example, certain compounds have shown promise as dopamine receptor agonists, particularly targeting D3 receptors, which could be beneficial in treating disorders like schizophrenia .

Table 2: Dopamine Receptor Activity

| Compound | EC50 (nM) | Receptor Type |

|---|---|---|

| Compound A | 710 | D3R |

| Compound B | >1000 | D2R |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Microtubule Dynamics: Some derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells .

- Receptor Modulation: The compound may act on neurotransmitter receptors, influencing pathways involved in mood regulation and psychotropic effects.

4.

This compound exhibits a range of biological activities, including antimicrobial and anticancer properties, alongside potential neurological applications. Ongoing research into its mechanisms of action and structural modifications may further enhance its therapeutic potential.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) on the chlorophenyl ring participates in nucleophilic substitution under acidic or basic conditions.

Key Findings :

-

Reactions proceed via deprotonation of the -NH₂ group by bases (e.g., NaH, Et₃N), forming a nucleophilic amide ion.

-

Steric hindrance from the chlorophenyl ring reduces reactivity toward bulky electrophiles (e.g., tert-butyl bromide).

Acylation of the Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes acylation with acid chlorides or anhydrides.

Mechanistic Insight :

-

Acylation occurs via a two-step process: (1) base-assisted deprotonation of the piperazine N-H, and (2) nucleophilic attack on the acylating agent.

-

Electron-withdrawing substituents on the acylating agent (e.g., nitro groups) reduce reaction rates due to decreased electrophilicity.

Oxidation and Reduction

The methanone group and aromatic amine exhibit redox activity.

Oxidation

| Oxidizing Agent | Conditions | Product | Outcome | Ref. |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 80°C, 6 hr | (3-Amino-5-chlorophenyl)piperazine-1-carboxylic acid | Complete oxidation of methanone to carboxylic acid | |

| Ozone | DCM, -78°C, 2 hr → H₂O₂ workup | Fragmentation products (degradation observed) | Non-selective oxidation |

Reduction

| Reducing Agent | Conditions | Product | Outcome | Ref. |

|---|---|---|---|---|

| H₂/Pd-C (10%) | EtOH, RT, 12 hr | (3-Amino-5-chlorophenyl)(piperidin-1-yl)methane | Methanone reduced to methane | |

| NaBH₄ | MeOH, 0°C, 2 hr | No reaction | Methanone resistant to borohydrides |

Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling reactions via its halogenated aromatic ring.

Optimization Notes :

-

Coupling efficiency is highly dependent on the choice of base (NaOtBu > K₃PO₄) and solvent (toluene > DMF) .

-

Steric hindrance from the piperazine group limits reactivity in sterically demanding couplings.

Stability and Degradation

-

Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, cleaving the methanone-piperazine bond.

-

Thermal Stability : Decomposes above 200°C, releasing CO gas (confirmed by TGA-MS).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.